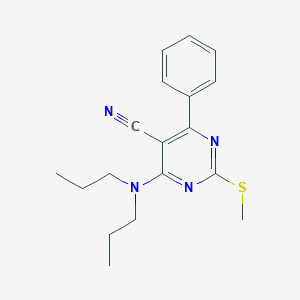
4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound with a pyrimidine core
Méthodes De Préparation
The synthesis of 4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the dipropylamino and methylthio groups is achieved through nucleophilic substitution reactions.
Addition of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or material applications. Examples include:
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
4-Aminocoumarin Derivatives: Used in organic synthesis and medicinal chemistry for their biological activities.
Propriétés
Formule moléculaire |
C18H22N4S |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-(dipropylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H22N4S/c1-4-11-22(12-5-2)17-15(13-19)16(20-18(21-17)23-3)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |
Clé InChI |
UAADRCDASGTCAF-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
SMILES canonique |
CCCN(CCC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B253828.png)
![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![2-(4-METHOXYPHENOXY)-1-{2-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE](/img/structure/B253831.png)
![2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B253834.png)
![2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B253835.png)
![METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B253839.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)
